1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea

Urea transporter UT-B erythrocyte lysis assay

1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 1170801-72-5; molecular formula C18H19N3O5; MW 357.37 g/mol) is a synthetic urea derivative that integrates two pharmacophoric modules: a 2-oxoindoline (oxindole) scaffold connected via a urea linker at the 5-position to a 3,4,5-trimethoxyphenyl (TMP) ring. The TMP moiety is a recognized privileged substructure present in several clinically relevant microtubule-targeting agents, including combretastatin A-4, colchicine, and podophyllotoxin.

Molecular Formula C18H19N3O5
Molecular Weight 357.366
CAS No. 1170801-72-5
Cat. No. B2716126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea
CAS1170801-72-5
Molecular FormulaC18H19N3O5
Molecular Weight357.366
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3
InChIInChI=1S/C18H19N3O5/c1-24-14-8-12(9-15(25-2)17(14)26-3)20-18(23)19-11-4-5-13-10(6-11)7-16(22)21-13/h4-6,8-9H,7H2,1-3H3,(H,21,22)(H2,19,20,23)
InChIKeyLNHNGCVHDFKIPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 1170801-72-5): Structural Identity and Procurement-Relevant Classification


1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 1170801-72-5; molecular formula C18H19N3O5; MW 357.37 g/mol) is a synthetic urea derivative that integrates two pharmacophoric modules: a 2-oxoindoline (oxindole) scaffold connected via a urea linker at the 5-position to a 3,4,5-trimethoxyphenyl (TMP) ring . The TMP moiety is a recognized privileged substructure present in several clinically relevant microtubule-targeting agents, including combretastatin A-4, colchicine, and podophyllotoxin [1]. This compound is catalogued in authoritative screening databases including BindingDB (BDBM50512257) and ChEMBL (CHEMBL1421830), where it has been profiled against urea transporter and xanthine oxidase targets [2]. It is supplied by multiple chemical vendors as a research-grade screening compound for oncology, transport physiology, and enzymatic inhibition studies; it is not an approved pharmaceutical agent and is intended exclusively for laboratory research use.

Why In-Class Substitution of 1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea Is Not Advisable Without Target-Specific Evidence


The oxoindoline-urea chemical class exhibits pronounced target-selectivity divergence driven by subtle variations in aryl substitution patterns, urea linker positioning, and indoline N-substitution. As demonstrated by Eldehna et al. (2015), indoline ureas within a single congeneric series (9a–x) displayed anti-proliferative IC50 values against HepG2 cells spanning from 1.22 μM to >50 μM and VEGFR-2 inhibitory IC50 values ranging from 0.31 μM to >10 μM, depending solely on the terminal aryl substituent [1]. The target compound incorporates the 3,4,5-trimethoxyphenyl group—a pharmacophore associated with tubulin polymerization inhibition—whereas close analogs such as 1-(2,3-dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea (CAS 1171718-44-7) bear a different methoxy arrangement that alters both target engagement and physicochemical properties . Furthermore, N-alkylation of the oxoindoline core (e.g., the 1-ethyl analog, CAS 1171053-18-1) introduces additional conformational and hydrogen-bonding perturbations that can abrogate or redirect biological activity. Generic substitution without confirmatory target-engagement data for the specific assay endpoint therefore carries a high risk of introducing uncontrolled variables and irreproducible results.

Quantitative Differentiation Evidence for 1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea Versus Closest Structural and Functional Analogs


Urea Transporter B (UT-B) Inhibition: Target Compound vs. 2,3-Dimethoxy Analog Shows Distinct Transporter Selectivity Profile

The target compound inhibits rat urea transporter B (UT-B) with an IC50 of 2,540 nM in a spectrophotometric erythrocyte lysis assay using Sprague-Dawley rat erythrocytes incubated for 6 minutes [1]. In contrast, the closest structurally characterized analog—1-(2,3-dimethoxyphenyl)-3-(2-oxoindolin-5-yl)urea (CAS 1171718-44-7), which differs only in the methoxy substitution pattern (2,3-dimethoxy vs. 3,4,5-trimethoxy)—shows preferential activity against the UT-A1 isoform (IC50 = 1,500 nM in MDCK cells) rather than UT-B [2]. This differential isoform selectivity demonstrates that the 3,4,5-trimethoxy substitution on the phenyl ring directs pharmacological activity toward UT-B over UT-A1, a distinction relevant for laboratories studying urea transporter subtype-specific physiology.

Urea transporter UT-B erythrocyte lysis assay transport physiology

3,4,5-Trimethoxyphenyl Moiety Confers Tubulin-Binding Pharmacophore Potential Absent in Non-TMP Oxoindoline-Urea Analogs

The 3,4,5-trimethoxyphenyl (TMP) ring is a well-established pharmacophore for binding to the colchicine site of β-tubulin, as demonstrated by the clinical candidates combretastatin A-4 (CA-4) and numerous synthetic TMP-bearing indole/oxoindole derivatives [1]. Exploratory studies on thiazolidine-2,4-dione and 2-oxoindoline derivatives incorporating the 3,4,5-trimethoxybenzyl moiety reported antiproliferative activity consistent with tubulin-targeting mechanisms, with the TMP group being essential for activity [2]. In contrast, oxoindoline-urea analogs bearing non-trimethoxy aryl substituents (e.g., 4-methylphenyl, 4-fluorobenzyl, or 2,3-dimethoxyphenyl) lack this tubulin-binding pharmacophore and are primarily associated with VEGFR-2 kinase inhibition, HDAC inhibition, or urease inhibition depending on the specific aryl group present [3]. The presence of the TMP moiety thus predicts a distinct mechanism-of-action trajectory compared to non-TMP oxoindoline-urea analogs.

Tubulin polymerization colchicine binding site antimitotic TMP pharmacophore

N-Unsubstituted Oxoindoline Core Preserves Hydrogen-Bond Donor Capacity Compared to N-Alkylated Analogs

The target compound features an N-unsubstituted 2-oxoindoline core (N-H at position 1 of the indoline ring), which preserves a hydrogen-bond donor capable of engaging Asp/Glu residues in kinase active sites or Asp1044/Phe1043 in the VEGFR-2 hinge region, as demonstrated by molecular docking studies of related oxoindoline-urea VEGFR-2 inhibitors [1]. The direct N-ethyl analog—1-(1-ethyl-2-oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea (CAS 1171053-18-1)—replaces this N-H with an N-ethyl group (MW increase from 357.4 to 385.4 g/mol), which abolishes this hydrogen-bond donor capacity, increases lipophilicity (clogP increase of approximately 0.8 units), and introduces conformational restrictions that can significantly alter target binding . This structural distinction is critical for laboratories requiring the free N-H for target engagement or where N-alkylation-induced physicochemical changes would confound SAR interpretation.

Hydrogen-bond donor N-alkylation target engagement SAR

Multi-Target Screening Profile: UT-B Inhibition Combined with Xanthine Oxidase Activity Distinguishes this Compound from Single-Target Oxoindoline-Urea Derivatives

Database screening records indicate that the target compound engages multiple biological targets. In addition to UT-B inhibition (IC50 = 2,540 nM), BindingDB entries curated from ChEMBL report that structurally related oxoindoline-urea derivatives exhibit xanthine oxidase inhibitory activity in the low nanomolar range (e.g., CHEMBL3331617: Ki = 0.900 nM, IC50 = 5.5 nM against bovine xanthine oxidase) [1]. While target-specific xanthine oxidase data for the exact target compound are limited to an IC50 of 4,130 nM (CHEMBL4783904 entry for a closely related oxoindoline-bearing analog), the multi-target engagement profile contrasts with the majority of oxoindoline-urea analogs reported in the VEGFR-2 series (Eldehna et al., 2015), which were profiled exclusively against VEGFR-2 kinase and HepG2 antiproliferation [2]. For screening campaigns requiring compounds with polypharmacological potential spanning transport proteins and metabolic enzymes, this compound offers a distinct profiling advantage over single-target-validated oxoindoline-urea derivatives.

Polypharmacology urea transporter xanthine oxidase multi-target profiling

Recommended Research Application Scenarios for 1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea Based on Quantitative Differentiation Evidence


Urea Transporter Biology: UT-B-Selective Pharmacological Probe Development

This compound is recommended as a UT-B-selective pharmacological tool for laboratories studying urea transporter physiology in erythrocyte model systems. With a confirmed UT-B IC50 of 2,540 nM in the rat erythrocyte lysis assay [1], it provides a starting point for structure-activity relationship (SAR) optimization of UT-B-selective inhibitors. The 2,3-dimethoxy analog (CAS 1171718-44-7) should be avoided for UT-B studies due to its demonstrated selectivity for the UT-A1 isoform instead. Researchers should pair this compound with UT-A1-selective probes in parallel assays to establish isoform selectivity windows.

Tubulin/Colchicine-Site Targeted Anticancer Screening

The presence of the 3,4,5-trimethoxyphenyl (TMP) pharmacophore, a validated colchicine-site binding motif [1], makes this compound an appropriate candidate for inclusion in tubulin polymerization inhibitor screening cascades. Unlike oxoindoline-urea analogs bearing non-TMP aryl groups (e.g., the p-tolyl or 4-fluorobenzyl variants), which are primarily directed at VEGFR-2 kinase inhibition [2], this compound is predicted to engage the colchicine binding site of β-tubulin. Confirmatory tubulin polymerization assays (e.g., fluorescence-based tubulin assembly kits) and competitive binding assays with [³H]-colchicine are recommended as downstream validation experiments. Procurement should specify the TMP-bearing scaffold to avoid inadvertent selection of non-TMP analogs that would not engage tubulin.

Polypharmacology Profiling: Combined Transporter-Enzyme Inhibition Studies

The compound's multi-target engagement profile—inhibiting urea transporters (UT-B IC50 = 2,540 nM) while showing class-level xanthine oxidase inhibitory potential (structurally related analogs: IC50 = 5.5–4,130 nM) [1]—positions it as a candidate for polypharmacology screening campaigns. This is particularly relevant in metabolic disease research where simultaneous modulation of urea handling (via UT-B) and purine metabolism (via xanthine oxidase) may offer synergistic therapeutic potential. Researchers should employ counter-screens against UT-A1, UT-A2, and other SLC14 family members to establish selectivity, and confirm xanthine oxidase inhibition with a direct enzymatic assay using the purchased compound batch.

Kinase Inhibitor Profiling: VEGFR-2 and Beyond

Drawing on the established precedent that oxoindoline-urea hybrids inhibit VEGFR-2 kinase (Eldehna et al., 2015; compound 9x: VEGFR-2 IC50 = 0.31 μM) [1], this compound can be included in kinase selectivity panels to determine whether the 5-urea-oxoindoline connectivity (as opposed to the 3-ylidene-amino-phenyl-urea connectivity of the Eldehna series) retains VEGFR-2 activity or redirects kinase selectivity toward alternative tyrosine kinases. The N-unsubstituted oxoindoline core (free N-H) preserves hydrogen-bond donor capacity for hinge-region engagement, whereas the N-ethyl analog (CAS 1171053-18-1) would be predicted to lose this interaction. Procurement of the exact N-unsubstituted parent compound is therefore critical for this experimental design.

Quote Request

Request a Quote for 1-(2-Oxoindolin-5-yl)-3-(3,4,5-trimethoxyphenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.